molecular formula C15H11ClO3 B6400529 2-(4-Acetylphenyl)-6-chlorobenzoic acid CAS No. 1261965-72-3

2-(4-Acetylphenyl)-6-chlorobenzoic acid

Cat. No.: B6400529
CAS No.: 1261965-72-3
M. Wt: 274.70 g/mol
InChI Key: NGBBBWMRFOYBBP-UHFFFAOYSA-N
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Description

2-(4-Acetylphenyl)-6-chlorobenzoic acid is a benzoic acid derivative characterized by two distinct substituents: a 4-acetylphenyl group (CH₃CO-C₆H₄-) at position 2 and a chlorine atom at position 6 on the benzoic acid backbone. This compound combines electron-withdrawing (acetyl and chlorine) groups, which influence its physicochemical properties, such as solubility, melting point, and reactivity. The SHELX software suite, widely used for small-molecule crystallography, may aid in resolving its structure, particularly for confirming substituent positions and intermolecular interactions .

Properties

IUPAC Name

2-(4-acetylphenyl)-6-chlorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO3/c1-9(17)10-5-7-11(8-6-10)12-3-2-4-13(16)14(12)15(18)19/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGBBBWMRFOYBBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=C(C(=CC=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90689787
Record name 4'-Acetyl-3-chloro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261965-72-3
Record name 4'-Acetyl-3-chloro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Acetylphenyl)-6-chlorobenzoic acid typically involves the following steps:

    Friedel-Crafts Acylation: This reaction introduces the acetyl group to the benzene ring. The reaction is carried out using acetyl chloride and an aluminum chloride catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Acetylphenyl)-6-chlorobenzoic acid can undergo several types of chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: 2-(4-Carboxyphenyl)-6-chlorobenzoic acid.

    Reduction: 2-(4-Hydroxyphenyl)-6-chlorobenzoic acid.

    Substitution: 2-(4-Methoxyphenyl)-6-chlorobenzoic acid.

Scientific Research Applications

2-(4-Acetylphenyl)-6-chlorobenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique structural features.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Acetylphenyl)-6-chlorobenzoic acid involves its interaction with various molecular targets. The acetyl group can form hydrogen bonds with active sites of enzymes, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and other proteins, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(4-acetylphenyl)-6-chlorobenzoic acid with structurally related compounds, focusing on molecular weight, substituent effects, and physical properties.

Table 1: Comparison of Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility (Key Solvents) Key Substituents
2-(4-Acetylphenyl)-6-chloro-BA* C₁₅H₁₁ClO₃ 286.70 (calculated) ~130–160 (estimated) Moderate in ethanol, ether 4-acetylphenyl, 6-Cl
2-(4-Chlorobenzoyl)-benzoic acid (c63) ClC₆H₄COC₆H₄COOH 260.68 150 s alc, bz, eth 4-chlorobenzoyl, H
4-Chlorobenzyl alcohol (c66) ClC₆H₄CH₂OH 142.59 72 v s alc, eth 4-Cl, -CH₂OH
4-Chlorobenzylamine (c68) ClC₆H₄CH₂NH₂ 141.60 215 4-Cl, -CH₂NH₂

Notes:

  • *BA = Benzoic acid. Estimated values for 2-(4-acetylphenyl)-6-chloro-BA are based on structural analogs.
  • Data for c63, c66, and c68 sourced from .

Key Comparisons:

Molecular Weight and Substituents: The acetyl group in 2-(4-acetylphenyl)-6-chloro-BA increases its molecular weight (286.70 g/mol) compared to c63 (260.68 g/mol). 150°C for c63) . Chlorobenzyl derivatives (c66, c68) exhibit significantly lower molecular weights due to simpler substituents (-CH₂OH, -CH₂NH₂), but their melting points vary widely (72°C for c66 vs. 215°C for c68), reflecting differences in hydrogen-bonding capacity .

Solubility: The acetyl group enhances lipophilicity, likely improving solubility in organic solvents (e.g., ethanol, ether) compared to c63, which already shows good solubility in alcohol and benzene . Polar substituents in c66 (-CH₂OH) and c68 (-CH₂NH₂) confer higher aqueous solubility, but these are absent in the target compound.

Reactivity: The carboxylic acid group in 2-(4-acetylphenyl)-6-chloro-BA enables salt formation or esterification, similar to c63. However, the acetyl group may participate in keto-enol tautomerism or act as a site for nucleophilic attack, distinguishing it from chlorobenzoyl derivatives . Chlorobenzylamines (c68) exhibit basicity due to the -NH₂ group, a feature absent in the target compound.

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